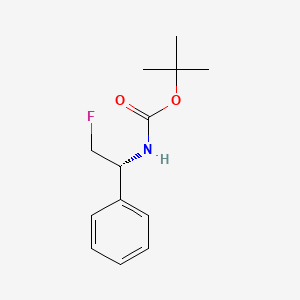

(R)-N-Boc-2-fluoro-1-phenylethanamine

Description

Significance of Chiral Fluorinated Amines in Modern Organic Chemistry

Chiral fluorinated amines are a class of organic compounds of significant interest in modern chemistry, largely due to their application in drug discovery and medicinal chemistry. researchgate.net Chirality, the property of "handedness" in molecules, is fundamental in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, different enantiomers (non-superimposable mirror images) of a drug molecule can exhibit vastly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, the ability to synthesize enantiomerically pure compounds is crucial for developing safer and more effective drugs. nih.gov

The introduction of fluorine into drug candidates is a widely used strategy to enhance a molecule's pharmacological profile. The unique properties of the fluorine atom—its small size and high electronegativity—can profoundly alter the characteristics of a parent molecule. Key effects of fluorination include:

Enhanced Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life in the body.

Improved Bioavailability: By modulating properties like basicity and lipophilicity, fluorine can help a drug molecule cross cell membranes more effectively. Fluorine often decreases the basicity of nearby amine groups, which can improve a drug's absorption and distribution.

Increased Binding Affinity: The strong carbon-fluorine bond and the electronegativity of fluorine can lead to more potent interactions with biological targets.

The combination of chirality and fluorination in a single building block creates a powerful tool for medicinal chemists. These chiral fluorinated amines serve as valuable starting materials for the synthesis of complex pharmaceutical agents, allowing for precise control over the stereochemistry and pharmacological properties of the final product. bioorganica.com.uaacs.org

Table 1: Impact of Fluorine in Drug Design

| Property Affected | Influence of Fluorine Introduction |

| Metabolic Stability | Increases by blocking metabolic pathways. |

| Bioavailability | Can be improved by altering pKa and lipophilicity. |

| Binding Affinity | Often enhanced due to polar interactions. |

| Lipophilicity | Increased, which can improve membrane permeability. |

Role of (R)-N-Boc-2-fluoro-1-phenylethanamine as a Stereodefined Synthetic Intermediate and Chiral Building Block

(R)-N-Boc-2-fluoro-1-phenylethanamine is a prime example of a chiral building block designed for sophisticated organic synthesis. nih.govacs.org Its utility stems from the specific functions of its three key structural components: the chiral phenylethylamine core, the fluorine atom, and the N-Boc protecting group.

As a Stereodefined Synthetic Intermediate: The term "stereodefined" signifies that the compound has a specific, fixed three-dimensional structure—in this case, the (R) configuration at the carbon atom attached to the nitrogen and the phenyl group. In a multi-step synthesis, preserving this specific stereochemistry is often critical. This compound acts as an intermediate, a molecular stepping stone, carrying the required chirality from an early stage of a synthetic sequence through to the final target molecule.

As a Chiral Building Block: Chiral building blocks are enantiomerically pure molecules used as starting materials to construct more complex chiral compounds efficiently. researchgate.netnih.gov (R)-N-Boc-2-fluoro-1-phenylethanamine provides a pre-packaged stereocenter and a desirable fluorine substituent. Chemists can incorporate this entire fragment into a larger molecule, avoiding the need for a challenging asymmetric synthesis or chiral resolution step later in the process. The 1-phenylethylamine (B125046) framework is a well-established and privileged structure used in the synthesis of many chiral ligands and pharmaceuticals. nih.govd-nb.info

The Function of the N-Boc Group: The tert-Butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. total-synthesis.comresearchgate.net Amines are reactive functional groups, and in a molecule with multiple reactive sites, it is often necessary to temporarily "mask" the amine to prevent it from undergoing unwanted side reactions. researchgate.net The Boc group serves this purpose effectively. It is stable under a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid). total-synthesis.comwikipedia.org This controlled reactivity makes (R)-N-Boc-2-fluoro-1-phenylethanamine a versatile and robust intermediate, allowing chemists to perform modifications on other parts of the molecule before revealing the amine functionality at a strategic point in the synthesis.

Table 2: Characteristics of the N-Boc Protecting Group

| Feature | Description |

| Chemical Nature | Carbamate (B1207046) |

| Introduction Method | Typically reacts an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgorganic-chemistry.org |

| Stability | Resistant to basic conditions, nucleophiles, and hydrogenation. total-synthesis.com |

| Cleavage (Deprotection) | Removed under mild acidic conditions (e.g., TFA, HCl). wikipedia.orgnih.gov |

| Key Advantage | Allows for selective reactions at other molecular sites by temporarily deactivating the amine group. researchgate.net |

Propriétés

IUPAC Name |

tert-butyl N-[(1R)-2-fluoro-1-phenylethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSFJYUZIMUYRH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CF)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CF)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R N Boc 2 Fluoro 1 Phenylethanamine and Analogous Chiral Fluoroamines

Stereoselective Approaches to 2-Fluoro-1-phenylethanamine Scaffolds

The creation of the stereocenter in 2-fluoro-1-phenylethanamine derivatives requires precise control of the reaction conditions and reagents. The primary strategies employed involve the asymmetric introduction of the fluorine atom or the use of chiral templates to guide the stereochemical outcome of the reaction.

Asymmetric Fluorination Strategies

Asymmetric fluorination involves the direct introduction of a fluorine atom into a prochiral substrate in an enantioselective manner. This can be achieved through various methods, including the use of electrophilic or nucleophilic fluorine sources in conjunction with chiral catalysts or reagents.

Electrophilic fluorination has become a prominent method for the synthesis of organofluorine compounds. wikipedia.org This approach utilizes reagents with a nitrogen-fluorine (N-F) bond, which are generally more stable, economical, and safer than other electrophilic fluorine sources. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. acs.org The enantioselective fluorination of carbonyl compounds, which can serve as precursors to fluoroamines, is a key strategy. nih.gov This is often achieved through enamine or transition-metal enolate catalysis, where a chiral catalyst creates a chiral environment around the substrate, directing the approach of the electrophilic fluorine source. acs.orgnih.gov

The development of catalytic asymmetric fluorination has been significantly advanced by the use of transition metal complexes with chiral ligands. acs.orgnih.gov For instance, palladium and nickel complexes have been shown to be effective catalysts for the enantioselective fluorination of β-keto esters and oxindoles, which are versatile precursors for various chiral molecules. acs.orgnih.gov

Table 1: Examples of Catalytic Enantioselective Electrophilic Fluorination (Data synthesized from multiple sources for illustrative purposes)

| Substrate Type | Catalyst System | Fluorinating Agent | Enantiomeric Excess (ee) |

|---|---|---|---|

| β-Ketoester | Ni(ClO₄)₂ / DBFOX-Ph | NFSI | 93-99% |

| α-Cyano ester | Cationic Palladium Complex | NFSI | 85-99% |

| Oxindole | Cu(acac)₂ / Bipyridine | NFSI | 77% (R-enantiomer) |

| Oxindole | DHQ / NFSI / TMEDA | NFSI | 78% (S-enantiomer) |

While less developed than electrophilic methods, asymmetric nucleophilic fluorination offers a complementary approach to chiral fluoroamines. nih.gov These methods typically involve the ring-opening of chiral epoxides or aziridines with a fluoride (B91410) source. princeton.edu The use of latent, or in situ generated, hydrogen fluoride (HF) sources, such as benzoyl fluoride, has been developed to overcome the challenges associated with the handling of gaseous HF. princeton.edu

A notable strategy involves the dynamic kinetic resolution of α-fluoro carbanions, which allows for the highly stereoselective synthesis of β-fluoro amines. cas.cn This process often employs a chiral sulfoximine (B86345) reagent to control the stereochemistry of the nucleophilic addition of a fluorinated carbon nucleophile to an imine. cas.cn

Deoxyfluorination provides an indirect method for introducing fluorine by converting a hydroxyl group into a C-F bond. nih.gov This transformation is particularly useful for the synthesis of chiral fluoroamines from chiral amino alcohol precursors. tcichemicals.com Modern deoxyfluorination methods can proceed with high stereospecificity, often through an SN2 mechanism, resulting in an inversion of configuration at the stereocenter. nih.gov

Recent advancements have led to the development of base-free deoxyfluorination methods that utilize a phosphorus triamide for alcohol activation in conjunction with a fluoride source and a Lewis acid catalyst. nih.gov This approach has been shown to be effective for primary, secondary, and even tertiary alcohols, providing access to enantioenriched alkyl fluorides with high configurational purity. nih.gov

Table 2: Deoxyfluorination of Chiral Alcohols (Data based on a representative study)

| Substrate | Reagents | Product Configuration | Enantiomeric Ratio (e.r.) of Product |

|---|---|---|---|

| (S)-Secondary Alcohol | Phosphorus triamide, Trityl fluoride, Triarylborane catalyst | (R)-Secondary Alkyl Fluoride | 97.5:2.5 |

| (S)-Tertiary Alcohol | Phosphorus triamide, Trityl fluoride, Triarylborane catalyst | (R)-Tertiary Alkyl Fluoride | 91:9 |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com This strategy is widely used in asymmetric synthesis to produce a variety of chiral compounds. sigmaaldrich.com

1-Phenylethylamine (B125046) (α-PEA) is considered a privileged chiral auxiliary due to its low cost, availability in both enantiomeric forms, and its effectiveness in a wide range of diastereoselective reactions. nih.govnih.gov In the synthesis of chiral fluoroamines, a derivative of 1-phenylethylamine can be attached to a prochiral substrate to direct the stereoselective introduction of the fluorine atom or other functionalities. nih.gov

For example, an amide can be formed between a carboxylic acid precursor and a chiral 1-phenylethylamine derivative. The resulting diastereomeric amide can then undergo a diastereoselective reaction, such as alkylation or fluorination of the enolate. The chiral auxiliary biases the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary provides the desired enantiomerically enriched fluorinated carboxylic acid, which can then be converted to the target fluoroamine. The use of α-PEA and its derivatives has been instrumental in the synthesis of various medicinal substances and natural products. nih.govdntb.gov.ua

Application of Other External Chiral Inducers

The asymmetric synthesis of chiral fluoroamines frequently relies on external chiral inducers, such as organocatalysts, which can create a chiral environment and direct the stereochemical outcome of a reaction. Hydrogen-bonding catalysts, including chiral thioureas, ureas, and squaramides, have emerged as effective promoters for asymmetric fluorination reactions. researchgate.net These catalysts can activate substrates and control the facial selectivity of the fluorine source's approach.

One prominent strategy involves the organocatalytic enantioselective α-fluorination of aldehydes, followed by reductive amination to yield the desired β-fluoroamine. nih.gov For example, the Jørgensen–Hayashi catalyst, a chiral prolinol derivative, has been used to mediate the α-fluorination of α-chloroaldehydes, which was found to involve a kinetic resolution of the starting aldehyde, enhancing the enantioselectivity of the final product. beilstein-journals.org This powerful extension of organocatalytic methods provides a general and rapid route to chemically diverse β-fluoroamines with excellent enantioselectivity (94–98% ee) and good chemical yields (64–82%). nih.gov

Another approach involves the ring-opening of chiral aziridines. While many chiral aziridines are stable and inert towards nucleophiles, they can be activated for ring-opening. The use of reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) can effectively open the aziridine (B145994) ring to introduce a fluorine atom, yielding regioisomeric fluoroamines. researchgate.net The choice of chiral auxiliary on the aziridine nitrogen and substituents on the ring influences the regioselectivity and stereochemical outcome of the fluorination. researchgate.net

| Catalyst/Inducer Type | Reaction Type | Key Features | Typical Enantioselectivity | Reference |

|---|---|---|---|---|

| Chiral Prolinol Derivatives (e.g., Jørgensen–Hayashi catalyst) | α-Fluorination of Aldehydes | Mediates fluorination, can involve kinetic resolution of the substrate. | High | beilstein-journals.org |

| Chiral Bis-thioureas | Asymmetric Fluorination | Effective hydrogen-bond donors for chiral induction. | Effective | researchgate.net |

| Chiral Aziridines (with chiral auxiliary) | Nucleophilic Ring-Opening | The chiral auxiliary on the aziridine directs the stereochemical outcome. | Substrate Dependent | researchgate.net |

| MacMillan Organocatalyst | α-Fluorination / Reductive Amination | Enables one-pot synthesis of β-fluoroamines from aldehydes and amines. | 94–98% ee | nih.gov |

Chemo-Enzymatic Synthesis for Enantiopure Fluoroamines

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of biocatalysis to produce enantiopure compounds. cabidigitallibrary.orgresearchgate.net This approach is particularly valuable for synthesizing chiral amines, offering a green and efficient alternative to traditional chemical methods. nih.gov

For the synthesis of chiral β-fluoroamines, reductive aminases (RedAms) have shown significant promise. These NADPH-dependent enzymes, often sourced from fungi, can catalyze the asymmetric reductive amination of α-fluoro ketones. whiterose.ac.uk For instance, α-fluoroacetophenones can be converted into β-fluoro primary or secondary amines using RedAms with ammonia (B1221849) or other amines as the amino donor. This method achieves high conversions (>90%) and excellent enantiomeric excesses (85-99% ee). A key advantage of this biocatalytic reductive amination over kinetic resolution is the potential for a theoretical 100% yield, as the prochiral ketone is converted directly to a single enantiomer of the amine product. whiterose.ac.uk

Other enzyme classes, such as amine transaminases (ATAs), can also be used for the synthesis of β-fluoroamines, typically through the kinetic resolution of a racemic amine, although this limits the maximum yield to 50%. whiterose.ac.uk The development and engineering of enzymes like amine dehydrogenases (AmDHs) continue to expand the toolbox for producing a wide array of chiral amines under mild, aqueous conditions. nih.gov

| Enzyme Class | Reaction Type | Substrate Example | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Reductive Aminase (RedAm) | Asymmetric Reductive Amination | α-Fluoroacetophenone | β-Fluoro primary/secondary amine | High conversion (>90%), excellent ee (85-99%), theoretical 100% yield. | whiterose.ac.uk |

| Amine Transaminase (ATA) | Kinetic Resolution | Racemic β-fluoroamine | Enantioenriched β-fluoroamine | High enantioselectivity (up to 99% ee). | whiterose.ac.uk |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Ketone/Aldehyde | Chiral Amine | Sustainable process using ammonia as an amino donor. | nih.gov |

Resolution of Racemic Mixtures and Enantiomeric Enrichment Techniques

When a synthetic route produces a racemic mixture (a 50:50 mixture of two enantiomers), a resolution process is required to separate them. libretexts.orglibretexts.org Since enantiomers have identical physical properties, direct separation is challenging. The most common method involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.orgwikipedia.org

This is typically achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, such as a chiral acid like (+)-tartaric acid or (S)-mandelic acid. libretexts.orgwikipedia.org This reaction forms a pair of diastereomeric salts. Due to their different solubilities, one diastereomeric salt can often be selectively crystallized from the solution. After separation by filtration, the salt is treated with a base to liberate the pure amine enantiomer. wikipedia.org A novel variation of this technique employs PEGylated resolving agents, which form diastereomeric complexes that can be precipitated by a temperature-assisted phase transition. nih.gov

Kinetic resolution is another powerful technique for enantiomeric enrichment. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the context of fluoroamine synthesis, organocatalytic fluorination of racemic α-chloroaldehydes has been shown to proceed via kinetic resolution, where one enantiomer of the starting material reacts faster than the other, leading to an enantioenriched product. beilstein-journals.org Similarly, enzymatic kinetic resolution using amine transaminases (ATAs) can effectively resolve racemic β-fluoroamines, yielding one enantiomer in high optical purity. whiterose.ac.uk The disadvantage of any kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. whiterose.ac.ukwikipedia.org

Protecting Group Strategies, with a Focus on Boc Protection, in the Synthesis of Chiral Fluoroamines

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from undergoing unwanted reactions. numberanalytics.com For amines, the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups due to its ease of introduction and removal under specific, mild conditions. total-synthesis.comfishersci.co.uk

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comfishersci.co.uk This forms a stable carbamate (B1207046) that protects the amine's nucleophilicity and basicity. The Boc-protected amine is resistant to many nucleophiles, basic hydrolysis, and catalytic hydrogenation, making it compatible with a wide range of subsequent reaction conditions. total-synthesis.com For example, in a multi-step synthesis of a chiral β-fluoroamine, the amine functionality can be protected at an early stage, allowing for modifications to other parts of the molecule without interference from the amine. nih.gov

A key advantage of the Boc group is its lability under acidic conditions. total-synthesis.comfishersci.co.uk It can be readily cleaved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, regenerating the free amine. fishersci.co.uk This deprotection mechanism is orthogonal to other common protecting groups like Fmoc (removed by base) or Cbz (removed by hydrogenolysis), which is a critical consideration in complex syntheses, particularly in peptide chemistry. total-synthesis.com The strategic use of Boc protection is therefore a cornerstone in the synthesis of complex molecules like (R)-N-Boc-2-fluoro-1-phenylethanamine, enabling precise chemical transformations on the path to the final product.

Applications of R N Boc 2 Fluoro 1 Phenylethanamine As a Chiral Synthon in Asymmetric Catalysis and Organic Transformations

Utilization in the Enantioselective Synthesis of Fluoro-Containing Derivatives

There is no specific information available detailing the use of (R)-N-Boc-2-fluoro-1-phenylethanamine for the following applications:

Role as a Chiral Ligand or Organocatalyst Precursor

The potential of (R)-N-Boc-2-fluoro-1-phenylethanamine as a foundational scaffold for catalysts has not been realized in published research according to available data.

Design of Organocatalysts Incorporating the Fluoroamine Scaffold:There is no evidence of organocatalysts being designed or synthesized using the(R)-N-Boc-2-fluoro-1-phenylethanamineframework.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information on the applications of (R)-N-Boc-2-fluoro-1-phenylethanamine as a chiral synthon in the requested diastereoselective reactions.

While the compound belongs to the class of chiral β-fluoroamines, which are of significant interest in medicinal chemistry and asymmetric synthesis, specific research detailing its use and performance in the following reactions could not be located:

Diastereoselective Aldol Reactions

Asymmetric Michael Additions

Reductive Aminations and Asymmetric Hydrogenations

Mannich-Type Reactions

The most theoretically plausible application among the requested areas is in the ring-opening of epoxides and aziridines, where the deprotected primary amine, (R)-2-fluoro-1-phenylethanamine, could act as a chiral nucleophile. In such a reaction, the stereocenter of the amine would be expected to influence the stereochemical outcome of the product, leading to a diastereoselective transformation. For instance, the nucleophilic attack of the amine on a prochiral epoxide would likely result in the formation of a β-amino alcohol with two stereocenters, where the configuration of one is set by the amine.

However, without published studies, experimental data—such as reaction conditions, yields, and diastereomeric ratios for this specific transformation—are not available. Consequently, a detailed and scientifically accurate article that strictly adheres to the provided outline cannot be generated at this time. The creation of data tables and a thorough discussion of research findings is not possible without the underlying primary literature.

Mechanistic Insights and Computational Studies of Reactions Involving R N Boc 2 Fluoro 1 Phenylethanamine

Elucidation of Stereocontrol Mechanisms

The stereochemical outcome of reactions involving chiral molecules is dictated by subtle energetic differences between diastereomeric transition states. In the context of reactions with (R)-N-Boc-2-fluoro-1-phenylethanamine, the bulky tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in directing the approach of reagents.

One of the key reactions where the stereocontrol mechanism has been investigated is nucleophilic fluorination. The synthesis of enantiopure β-fluoroamines from chiral β-amino alcohols is a critical transformation, and the choice of the nitrogen-protecting group significantly influences the stereoselectivity. For instance, the fluorination of a chiral N-Boc-protected 4-hydroxyprolinate with diethylaminosulfur trifluoride (DAST) proceeds with high diastereoselectivity (dr > 99:1). Researchers propose that this reaction proceeds through an aziridinium (B1262131) ion intermediate. The stereoselectivity is then determined by the direction of the fluoride (B91410) ion's attack on this intermediate. In the case of the N-Boc-protected substrate, the fluoride ion attacks from the less hindered side, leading to the preferential formation of the (2S,3R)-isomer.

Interestingly, the stereoselectivity is highly dependent on the nature of the protecting group. While the N-Boc group can lead to high stereoselectivity in certain contexts, in other cases, such as the fluorination of some N-Boc-protected amino alcohols, the reaction can be non-stereoselective, resulting in a mixture of diastereoisomers. This contrasts with the use of an N-Cbz protecting group, where the reaction can proceed with complete stereoselectivity. This difference in outcome is attributed to the formation of an intermediate oxazolidinone, which is then opened by the fluoride ion with an inversion of configuration.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Stereoselectivity

To gain a deeper understanding of the factors governing reaction pathways and stereoselectivity, computational methods such as Density Functional Theory (DFT) have been employed. These calculations provide valuable insights into the energies of intermediates and transition states, helping to rationalize experimental observations.

DFT studies can be used to model the entire reaction mechanism, from the formation of initial intermediates to the final products. For example, in annulation reactions, DFT can elucidate the formation of key intermediates like the Breslow intermediate and the α,β-unsaturated acyl azolium intermediate, identifying the rate-determining and stereoselectivity-determining steps. By analyzing the transition state structures, researchers can identify the key interactions that favor the formation of one stereoisomer over another. The distortion-interaction analysis, for instance, can reveal that the distortion energy is the primary factor controlling stereoselectivity.

In the context of reactions involving (R)-N-Boc-2-fluoro-1-phenylethanamine, DFT calculations can be instrumental in understanding the role of the Boc group and the fluorine atom in directing the stereochemical outcome. These calculations can model the non-covalent interactions, such as steric hindrance and electrostatic interactions, that influence the approach of reactants and the stability of transition states.

While specific DFT studies solely focused on (R)-N-Boc-2-fluoro-1-phenylethanamine are not detailed in the provided search results, the principles of using DFT to analyze reaction mechanisms and stereoselectivity are well-established and directly applicable.

Analytical and Spectroscopic Techniques for Stereochemical Characterization of R N Boc 2 Fluoro 1 Phenylethanamine and Its Derivatives

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Assignment, particularly ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The introduction of a fluorine atom, as in (R)-N-Boc-2-fluoro-1-phenylethanamine, opens the door to the use of ¹⁹F NMR, a highly sensitive and informative technique for stereochemical analysis. nih.govresearchgate.net The ¹⁹F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in strong NMR signals. researchgate.netbiophysics.org Furthermore, the chemical shift of ¹⁹F is extremely sensitive to its electronic environment, making it an excellent probe for subtle structural and conformational differences. researchgate.netbiophysics.org

A primary method for assigning the absolute configuration of chiral amines using NMR involves the use of a chiral derivatizing agent (CDA). nih.govnih.gov The amine is reacted with an enantiomerically pure CDA to form a pair of diastereomers. Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum. By analyzing the differences in chemical shifts (Δδ), the absolute configuration of the original amine can be determined.

A notable strategy involves reacting the chiral primary amine with the two enantiomers of a CDA, such as α-fluorinated phenylacetic acid (FPA) or its phenylselenoester (FPP), to form two corresponding diastereomeric amides. nih.govresearchgate.net The difference in the ¹⁹F NMR chemical shifts (Δδ) between these two diastereomers is then measured. This experimental Δδ value is compared with theoretical values obtained from Density Functional Theory (DFT) calculations. nih.govresearchgate.net A match in the sign (positive or negative) of the experimental and calculated Δδ allows for a reliable assignment of the absolute configuration of the amine. nih.gov This combined experimental-computational approach avoids the potential for incorrect assignments based on empirical models, such as Mosher's method, which can be difficult to apply when complex functional groups are present. nih.govresearchgate.net

For instance, in a study to determine the absolute configuration of 2-fluoro-1-phenylethanamine, the amine was derivatized with a chiral agent. The experimental ¹⁹F NMR chemical shift difference (ΔδR,S) of the resulting amide was positive. DFT calculations predicted a positive ΔδR,S for the (S)-amide and a negative value for the (R)-amide. The correspondence between the experimental and calculated positive value confirmed the amine's configuration as S. nih.gov This highlights the predictive power of combining ¹⁹F NMR with computational analysis for unambiguous stereochemical assignment.

| Amine Configuration | Derivatizing Agent | Method | Key Finding |

| (S)-2-fluoro-1-phenylethanamine | (R)- and (S)-α-fluorinated phenylacetic phenylselenoester (FPP) | ¹⁹F NMR and DFT Calculation | The experimental ΔδR,S was positive (2.29), matching the calculated positive ΔδR,S (0.68) for the (S)-amine, confirming the 'S' configuration. nih.gov |

| General α-Chiral Primary Amines | Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) | ¹⁹F NMR | The difference in ¹⁹F NMR chemical shifts (ΔCF₃) for the diastereoisomeric amides allows for configuration assignment. nih.gov |

Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) Derived from Fluoroamine Scaffolds

Chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs) are essential tools for NMR-based enantiomeric discrimination. nih.govresearchgate.net CDAs react with the enantiomeric analyte to form covalent diastereomeric compounds, which can then be distinguished by NMR. nih.govresearchgate.net CSAs, on the other hand, form non-covalent, transient diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking. researchgate.netnih.gov This association leads to differential chemical shifts for the two enantiomers in the NMR spectrum. nih.gov

While the development of CDAs and CSAs specifically derived from the (R)-N-Boc-2-fluoro-1-phenylethanamine scaffold is an area of ongoing research, the principles governing their function are well-established. The presence of the fluorine atom and the chiral amine backbone in such scaffolds makes them attractive candidates for creating new chiral auxiliaries. The fluorine atom can serve as a sensitive NMR probe, while the amine provides a reactive handle for attachment to other molecules or a site for non-covalent interactions.

The effectiveness of a CSA is dependent on its ability to form a stable complex with the analyte and to create a sufficiently different magnetic environment for each enantiomer. researchgate.net The design of CSAs often involves creating a "chiral pocket" that can selectively interact with one enantiomer over the other. nih.gov For fluoroamine-based CSAs, the interactions could be modulated by the electronic properties of the fluorinated group and the steric bulk of the Boc-protecting group and the phenyl ring. The development of such reagents would contribute novel tools for the stereochemical analysis of a broad range of chiral compounds. researchgate.net

Chromatographic Methods for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral compounds like (R)-N-Boc-2-fluoro-1-phenylethanamine. mdpi.com Two primary strategies are employed: direct and indirect separation.

Direct methods involve the use of a Chiral Stationary Phase (CSP). CSPs are packed into HPLC columns and are composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). Enantiomers of the analyte pass through the column at different rates due to the formation of transient diastereomeric complexes with the CSP, which have different energies and stabilities. This results in different retention times and, consequently, separation of the enantiomers. mdpi.com Cellulose-based CSPs are commonly used for the separation of chiral amines. mdpi.com

Indirect methods involve a pre-column derivatization step. The enantiomeric mixture is reacted with a chiral derivatizing agent (such as Marfey's reagent) to form a pair of diastereomers. researchgate.net These diastereomers can then be separated on a standard, achiral stationary phase (like C18) because their different physical properties lead to different interactions with the column. nih.govresearchgate.net This approach is robust and can be used when a suitable CSP is not available. The choice of derivatizing agent is crucial for achieving good resolution and sensitivity. nih.gov

For fluorinated amines, both methods are applicable. The progress of enzymatic resolutions, which are often used to produce enantiopure amines, can be effectively monitored using chiral HPLC to determine the enantiomeric excess of both the remaining substrate and the product. mdpi.com The validation of such HPLC methods ensures they are sensitive, specific, precise, and accurate for quantifying the enantiomeric impurity. nih.govresearchgate.net

| Method Type | Technique | Principle | Application Example |

| Direct | Chiral HPLC with Chiral Stationary Phase (CSP) | Analyte enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times. | Separation of chiral amines on cellulose-based CSPs (e.g., ODH and LUX-3 columns) to monitor lipase-catalyzed kinetic resolutions. mdpi.com |

| Indirect | RP-HPLC after pre-column derivatization | Analyte enantiomers are converted into diastereomers using a chiral derivatizing agent. The resulting diastereomers are separated on a standard achiral column (e.g., C18). | Determination of the enantiomeric purity of a fluoroquinolone by derivatization with N-Boc-L-proline followed by RP-HPLC analysis. nih.govresearchgate.net |

Q & A

How can researchers optimize the synthesis of (R)-N-Boc-2-fluoro-1-phenylethanamine to achieve high enantiomeric excess?

Answer:

Optimizing enantiomeric excess (ee) requires strategic use of chiral auxiliaries, catalysts, and reaction conditions. For Boc-protected amines, asymmetric hydrogenation or enzymatic resolution may enhance stereochemical control. For example, chiral phosphine ligands (e.g., (R)-BINAP) can direct stereoselective reduction of fluorinated intermediates. Post-synthesis purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) further improves ee. Monitoring reaction progress with polarimetry or chiral GC/MS ensures quality .

Key Parameters:

What analytical techniques are critical for confirming the stereochemical integrity and purity of (R)-N-Boc-2-fluoro-1-phenylethanamine?

Answer:

A combination of techniques is required:

- 1H/19F NMR : Confirm structural integrity and detect diastereomers via splitting patterns (e.g., fluorinated protons show distinct coupling constants) .

- Chiral HPLC : Quantify enantiomeric excess using columns like Chiralpak IG with hexane/ethanol gradients .

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]+) and rule out impurities (e.g., de-Boc products) .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Example Workflow:

Sample Prep : Dissolve in CDCl3 for NMR.

HPLC Conditions : 0.8 mL/min flow, 25°C, UV detection at 254 nm.

MS Parameters : ESI+ mode, m/z range 50–500.

How should researchers address discrepancies in reported reaction yields for Boc deprotection in fluorinated phenylethanamine derivatives?

Answer:

Contradictions in yields may arise from acid sensitivity of the fluorinated moiety. Systematic analysis includes:

- Acid Screening : Compare TFA, HCl/dioxane, and H2SO4/EtOAc for optimal deprotection without side reactions.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates.

- Electron-Withdrawing Effects : Fluorine’s inductive effect may slow acid-catalyzed cleavage; adjust reaction time or temperature accordingly .

Data Reconciliation Table:

| Acid Reagent | Yield (%) | Conditions | Reference |

|---|---|---|---|

| TFA/DCM | 85 | 0°C, 2h | |

| HCl/dioxane | 72 | RT, 4h |

What strategies mitigate racemization during peptide coupling reactions involving (R)-N-Boc-2-fluoro-1-phenylethanamine?

Answer:

Racemization is minimized via:

- Low-Temperature Coupling : Use DCC/HOBt at 0°C to reduce base-induced epimerization.

- Protected Intermediates : Employ Fmoc or Alloc groups for temporary protection during solid-phase synthesis.

- Coupling Reagents : Opt for OxymaPure/DIC over DMAP to avoid basic conditions .

Case Study:

Coupling with HATU in DMF at -10°C achieved 98% retention of configuration in a model tripeptide .

How does the fluorine substituent influence the stability of (R)-N-Boc-2-fluoro-1-phenylethanamine under varying storage conditions?

Answer:

The electron-withdrawing fluorine enhances hydrolytic stability but may increase sensitivity to light or heat.

- Storage Recommendations :

- Degradation Analysis : Monitor via 19F NMR for defluorination or Boc loss over time .

Stability Data:

| Condition | Degradation (%) | Timeframe | Reference |

|---|---|---|---|

| RT, light | 15 | 30 days | |

| -20°C, dark | <2 | 1 year |

What methodological considerations are critical for kinetic resolution of (R)-N-Boc-2-fluoro-1-phenylethanamine enantiomers?

Answer:

Kinetic resolution requires:

- Catalyst Selection : Lipases (e.g., CAL-B) for enantioselective hydrolysis of esters.

- Substrate Design : Introduce ester groups (e.g., acetyl) at the amine for enzymatic discrimination.

- Reaction Monitoring : Track ee via chiral GC or circular dichroism (CD) spectroscopy .

Optimization Example:

CAL-B-catalyzed hydrolysis in MTBE at 25°C achieved 90% ee for the (R)-enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.